molecular formula C9H7BrN2O2 B13041682 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one

8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one

Cat. No.: B13041682
M. Wt: 255.07 g/mol
InChI Key: DLMUXHDMRIBTRK-UHFFFAOYSA-N
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Description

8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable naphthyridine precursor.

    Bromination: Introduce the bromine atom at the 8th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: Introduce the methoxy group at the 5th position using a methoxylating agent like sodium methoxide in methanol.

    Cyclization: Form the final naphthyridinone structure through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1,6-naphthyridin-2(1H)-one: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    8-chloro-5-methoxy-1,6-naphthyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine, which might affect its chemical properties.

Uniqueness

8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups might offer distinct advantages in specific chemical or biological contexts.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

8-bromo-5-methoxy-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C9H7BrN2O2/c1-14-9-5-2-3-7(13)12-8(5)6(10)4-11-9/h2-4H,1H3,(H,12,13)

InChI Key

DLMUXHDMRIBTRK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC(=O)N2)Br

Origin of Product

United States

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